molecular formula C11H15N3O B1319213 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 89731-99-7

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B1319213
CAS No.: 89731-99-7
M. Wt: 205.26 g/mol
InChI Key: UUNXEKKBPSVUQE-UHFFFAOYSA-N
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Description

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is a chemically synthesized indoline derivative of significant interest in medicinal chemistry research. The compound features a carboxamide group at the 1-position of the indoline scaffold, a structure that has been identified as a key pharmacophore in the development of enzyme inhibitors . Specifically, N-benzoylindole analogs, which share a similar carboxamide functionalization, have been investigated as potent inhibitors of Human Neutrophil Elastase (HNE) , a serine protease enzyme considered an important therapeutic target for inflammatory disorders such as COPD, acute lung injury, and cystic fibrosis . The presence of the 5-amino group on this molecule provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and selectivity. Indole and indoline scaffolds are recognized as "privileged structures" in drug discovery due to their wide presence in biologically active compounds . These structures are known to exhibit a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The specific substitution pattern on 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide makes it a valuable building block for constructing novel compounds to screen for these and other biological activities. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or to study the biochemical pathways modulated by indoline-derived compounds. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet before use.

Properties

IUPAC Name

5-amino-N,N-dimethyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNXEKKBPSVUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598708
Record name 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89731-99-7
Record name 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the following steps:

Scientific Research Applications

Chemical and Biological Properties

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide exhibits several notable properties that make it valuable in various fields:

  • Molecular Formula : C₁₁H₁₅N₃O
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 89731-99-7

The compound's unique structure allows it to interact with various biological targets, influencing biochemical pathways and cellular functions.

Medicinal Chemistry

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide serves as a building block in the synthesis of more complex indole derivatives. These derivatives are explored for their potential therapeutic effects against various diseases:

  • Antiviral Properties : Studies have indicated that indole derivatives can inhibit viral replication and have shown promise in treating viral infections.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Research indicates that this compound may affect cell proliferation and induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Biochemical Analysis

The compound plays a significant role in biochemical reactions due to its interactions with enzymes and proteins:

  • Enzyme Interactions : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit enzymes related to inflammatory mediator synthesis.
Enzyme TypeInteraction TypeEffect
Alkaline PhosphataseInhibitorDecreased dephosphorylation
CyclooxygenaseInhibitorReduced prostaglandin synthesis

Industrial Applications

In addition to its medicinal uses, 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is utilized in the production of dyes and pigments. Its structural properties allow it to serve as a precursor for various industrial chemicals.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide on human cancer cell lines. The results indicated that at low concentrations, the compound significantly inhibited cell growth and induced apoptosis through the activation of specific signaling pathways associated with cancer progression.

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory properties of this compound. The study demonstrated that treatment with 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide reduced the expression of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

a. N,N-Diethyl vs. N,N-Dimethyl Substitution

  • 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide (CAS: 1539162-84-9) replaces the dimethyl groups with diethyl substituents. Molecular Formula: C₁₃H₁₉N₃O (MW: 233.32 g/mol).

b. N-Methyl vs. N,N-Dimethyl Substitution

  • 5-Amino-2,3-dihydro-N-methyl-1H-indole-1-carboxamide (CAS: 62368-26-7) lacks a second methyl group on the carboxamide nitrogen. Molecular Formula: C₁₀H₁₃N₃O (MW: 191.23 g/mol). Impact: Reduced steric hindrance may enhance binding affinity in target proteins compared to bulkier N,N-dimethyl derivatives .

Halogen vs. Amino Substituents at Position 5

  • 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (Compound 11j, CAS: Not provided): Molecular Formula: C₂₄H₃₀ClN₃O (MW: 411.3 g/mol). This compound demonstrated potent allosteric modulation in SAR studies, suggesting substituent position critically influences activity .

Hybrid Indole-Caffeic Acid Derivatives

  • Indole–caffeic acid amide hybrids (e.g., 3a–m): Structure: 5-Aminoindole conjugated with caffeic acid via an amide bond. Impact: These hybrids exhibit enhanced free radical scavenging activity due to caffeic acid’s phenolic hydroxyl groups, a property absent in the target compound .

Saturation and Ring Modifications

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide 1019534-31-6 C₉H₁₁N₃O 177.21 N,N-dimethyl, 5-amino Base structure for SAR studies
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide 1539162-84-9 C₁₃H₁₉N₃O 233.32 N,N-diethyl, 5-amino Increased lipophilicity
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide C₂₄H₃₀ClN₃O 411.30 5-chloro, pentyl chain Allosteric modulator (IC₅₀: <1 μM)
Indole–caffeic acid hybrid (3a) C₁₇H₁₅N₃O₃ 309.32 Caffeic acid conjugation Antioxidant activity (EC₅₀: 12 μM)

Biological Activity

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is an indole derivative that has garnered attention due to its diverse biological activities. This compound is involved in various biochemical reactions and has potential therapeutic applications in fields such as oncology and infectious diseases. This article reviews the current research findings on the biological activity of this compound, including its molecular mechanisms, pharmacological effects, and comparisons with similar compounds.

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide exhibits several important biochemical properties:

  • Enzyme Interactions : The compound can interact with various enzymes, including alkaline phosphatase, which plays a role in dephosphorylation reactions.
  • Cellular Effects : It influences cell signaling pathways and gene expression, particularly those involved in inflammatory responses and cell proliferation.
  • Molecular Mechanism : The compound may function as an enzyme inhibitor or activator, impacting the synthesis of inflammatory mediators.

Anticancer Properties

Recent studies have indicated that 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide possesses significant anticancer activity. For instance:

  • Cell Growth Inhibition : It has been shown to preferentially suppress the growth of rapidly dividing cancer cells (e.g., A549 lung cancer cells) compared to non-tumor fibroblasts .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells through caspase activation and affects cell cycle regulation .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Bacterial Inhibition : 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide has shown effectiveness against various bacterial strains. For example, it exhibited an MIC (Minimum Inhibitory Concentration) of 3.90 µg/mL against Staphylococcus aureus and lower values against MRSA strains .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.90
MRSA<1
Escherichia coliVaries

Dosage Effects and Metabolic Pathways

The biological effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide are dose-dependent:

  • Therapeutic Effects : At low doses, it may exhibit anti-inflammatory and anticancer activities; however, higher doses require careful evaluation due to potential toxicity.

Metabolism

The compound is metabolized by cytochrome P450 enzymes, influencing its pharmacokinetics and dynamics. Understanding these metabolic pathways is crucial for optimizing its therapeutic use.

Case Studies

Several case studies have highlighted the efficacy of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide in clinical settings:

  • Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibited tumor cell proliferation and induced apoptosis in multiple cancer types.
  • Infection Control : Clinical isolates of resistant bacterial strains were treated with this compound, showing significant inhibition of growth.

Comparative Analysis with Similar Compounds

When compared to other indole derivatives like indomethacin and indole-3-acetic acid, 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide shows unique structural features that contribute to its distinct biological properties:

Compound NameAnticancer ActivityAntimicrobial Activity
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indoleHighModerate
IndomethacinModerateLow
Indole-3-acetic acidLowModerate

Q & A

Q. What are the optimal synthetic routes for 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide?

Methodological Answer: The synthesis typically involves coupling a carboxylic acid derivative (e.g., 5-chloro-3-pentyl-1H-indole-2-carboxylic acid) with an amine-containing moiety (e.g., 4-(2-aminoethyl)-N,N-dimethylaniline) via carbodiimide-mediated coupling. For example, in a representative procedure, the carboxylic acid (200 mg, 0.75 mmol) and amine (148 mg, 0.90 mmol) are reacted using reagents like HATU or EDCI in DMF, followed by purification via Combiflash chromatography (0–20% ethyl acetate in hexane) to yield the product (38.5% yield) .

Q. How should researchers purify 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide?

Methodological Answer: Purification is best achieved using gradient flash chromatography. For instance, Combiflash systems with silica gel columns and a hexane/ethyl acetate gradient (0–20% over 30 min) effectively isolate the compound. Post-purification, recrystallization from ethanol or acetone can enhance purity (>95% by HPLC) .

Q. What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

  • 1H NMR : Key signals include aromatic protons (δ 7.53 ppm, singlet), dimethylamino groups (δ 2.95 ppm, singlet), and alkyl chain resonances (δ 0.86 ppm, triplet for CH3) .
  • Mass Spectrometry (EI) : A molecular ion peak at m/z = 411.3 (M+) confirms the molecular weight .
  • Elemental Analysis : Matches calculated values (e.g., C: 69.97%, H: 7.34%, N: 10.20%) to validate purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer: SAR studies require systematic modification of substituents (e.g., alkyl chains, aromatic groups) and evaluation of biological activity. For example:

  • Step 1 : Synthesize analogs with varying alkyl chains (e.g., pentyl vs. ethyl) and substituents (e.g., hydroxypropan-2-yl) .
  • Step 2 : Test analogs in relevant assays (e.g., receptor binding, enzyme inhibition).
  • Step 3 : Correlate structural changes (e.g., lipophilicity from alkyl chains) with activity trends using regression models.

Q. How can researchers resolve contradictions in spectral data between batches?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity) and use internal standards (e.g., TMSP for NMR).
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, a δ 7.22 ppm doublet in one batch might correlate with a different coupling constant due to conformational changes .
  • Cross-Validation : Compare with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What in silico methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solubility by calculating LogP (e.g., using SwissADME). The compound’s LogP (~3.5) suggests moderate lipophilicity, aligning with its HPLC retention time .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., indole-binding GPCRs). The carboxamide group often forms hydrogen bonds with catalytic residues .

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